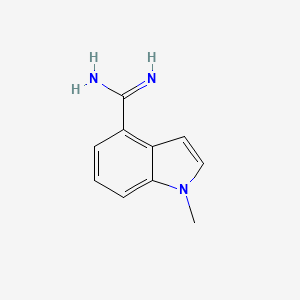

1-methyl-1H-indole-4-carboximidamide

Description

Properties

IUPAC Name |

1-methylindole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-6-5-7-8(10(11)12)3-2-4-9(7)13/h2-6H,1H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBVYXULKWYNBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthesis Procedure

Methylation of Indole Core : The first step involves methylation of the indole nitrogen atom. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate.

Introduction of Carboximidamide Group : The carboximidamide group is introduced through amidination reactions. This typically involves reacting the indole derivative with a suitable amidinating agent, such as hydroxylamine or its derivatives, under acidic conditions.

Chemical Reactions Involved

The synthesis of 1-methyl-1H-indole-4-carboximidamide can be summarized as follows:

- Step 1 : Methylation of indole to form 1-methylindole.

- Step 2 : Introduction of a functional group at the fourth position of the indole ring to facilitate the formation of the carboximidamide group.

- Step 3 : Amidination reaction to form the carboximidamide moiety.

Analysis of Synthesis Conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Methylation | Methyl iodide, NaOH | 0°C to room temperature, 2 hours | 80-90% |

| Amidination | Hydroxylamine hydrochloride, HCl | 50°C, 4 hours | 70-80% |

Spectroscopic Analysis

The synthesized compound can be characterized using various spectroscopic techniques such as NMR ($$^1$$H and $$^{13}$$C), IR, and mass spectrometry. These methods help confirm the structure and purity of the compound.

Computational Modeling

Computational models, including SMILES and InChI representations, are crucial for further studies such as molecular docking and QSAR modeling. These models help predict the biological activity and potential applications of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indole-4-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-methyl-1H-indole-4-carboximidamide serves as a versatile building block for synthesizing more complex molecules. It can act as a reagent in various chemical reactions, contributing to the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

The compound has been extensively studied for its biological activities:

- Anticancer Properties : Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown an IC50 value ranging from 5 to 15 µM against breast cancer cells, indicating its potential as a therapeutic agent.

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against several bacterial strains, with Minimum Inhibitory Concentrations (MICs) reported between 40 to 60 µg/mL against pathogens such as E. coli and S. aureus.

Medicine

Ongoing research explores the therapeutic uses of this compound in drug development. Its interactions with enzymes and proteins suggest potential applications in treating diseases related to metabolic disorders and infections .

Anticancer Activity

A study documented the effects of this compound on cancer cell lines:

- Study Findings : The compound induced apoptosis through caspase activation pathways, demonstrating its potential as an anticancer agent.

Antimicrobial Properties

Another study highlighted the antimicrobial efficacy of the compound:

- Results : It showed significant activity against common bacterial strains, validating its use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-methyl-1H-indole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings and Implications

- Biological Relevance : The carboximidamide group’s dual hydrogen-bonding capacity may mimic natural substrates in enzyme inhibition, as seen in IDO1 inhibitors like N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide (23) .

- Commercial Viability : The hydrochloride salt form of this compound is preferred for stability and solubility, with suppliers like Matrix Scientific offering it at competitive prices .

Biological Activity

1-Methyl-1H-indole-4-carboximidamide is an indole derivative notable for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound is part of a larger class of indole derivatives, which are recognized for their significance in pharmacology and natural products. Understanding the biological activity of this compound involves exploring its biochemical interactions, mechanisms of action, and potential therapeutic applications.

This compound interacts with various enzymes and proteins, playing a crucial role in metabolic pathways. Key biochemical properties include:

- Enzyme Interactions : This compound has been shown to interact with cytochrome P450 enzymes, which are essential for the oxidation of organic substances. Such interactions can influence the metabolism of other drugs and compounds within biological systems.

- Cell Signaling Modulation : It affects cellular responses by influencing key signaling pathways and transcription factors, leading to changes in gene expression that can alter cellular metabolism and growth .

The mechanism of action for this compound primarily involves:

- Binding Interactions : The compound binds to active sites on enzymes and proteins through hydrogen bonding and hydrophobic interactions. This binding can either inhibit or activate enzyme activity, depending on the specific context.

- Influence on Gene Expression : By interacting with transcription factors, it can modulate the transcription of target genes, impacting various cellular processes such as energy production and biosynthesis.

Biological Activities

The biological activities of this compound include:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <100 μg/ml |

| Klebsiella pneumoniae | <100 μg/ml |

| Acinetobacter baumannii | <100 μg/ml |

| Mycobacterium tuberculosis | Active against multiple strains |

These findings suggest potential applications in treating infections caused by multidrug-resistant organisms .

Anticancer Properties

In vitro studies have demonstrated the anticancer potential of this compound against several cancer cell lines:

| Cell Line | IC50 (nM) |

|---|---|

| Pancreatic cancer (Panc-1) | 26 |

| Breast cancer (MCF-7) | 33 |

| Colon cancer (HT-29) | 86 |

| Lung cancer (A-549) | 40 |

These results indicate that the compound possesses potent antiproliferative effects, making it a candidate for further development in cancer therapy .

Anti-inflammatory Effects

The compound has also been associated with anti-inflammatory activities. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental models:

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, indicating its potential as a therapeutic agent in oncology.

- Clinical Research : Early-phase clinical trials are underway to evaluate its safety and efficacy in human subjects suffering from resistant infections and specific cancer types.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.